molecular formula C14H10ClFN2O2S2 B2715971 3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899977-04-9

3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2715971
CAS No.: 899977-04-9
M. Wt: 356.81
InChI Key: HVGZXMIIBBWABF-UHFFFAOYSA-N
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Description

3-((2-Chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic benzothiadiazine derivative intended for research use in early-stage drug discovery. Compounds based on the benzothiadiazine 1,1-dioxide scaffold are under investigation for their antineoplastic properties. Structure-activity relationship (SAR) studies on this chemical class have identified derivatives with potent and selective activity against difficult-to-treat cancers, such as triple-negative breast cancer (TNBC), demonstrating greater antineoplastic effects than the parent clinical agent diazoxide and higher potency than 5-fluorouracil in cellular models . The specific 7-fluoro and 3-((2-chlorobenzyl)thio) substitutions on the core structure are designed to explore the role of halogenation and side-chain modifications on biological activity, which are critical for optimizing potency and selectivity . Beyond oncology, the benzothiadiazine core is a privileged structure in medicinal chemistry, with research applications explored in other fields, including positive allosteric modulation of the AMPA receptor for neuroscience and as inhibitors of targets like PI3Kδ . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2S2/c15-11-4-2-1-3-9(11)8-21-14-17-12-6-5-10(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGZXMIIBBWABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with appropriate heterocyclic intermediates. The reaction is often carried out in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like pyridine . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .

Mechanism of Action

The mechanism of action of 3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as xanthine oxidase and aldose reductase, which are involved in various metabolic processes . The compound’s ability to modulate these enzymes’ activity contributes to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Benzo vs. Thieno/Pyrido Ring Systems
  • Thienothiadiazine dioxides (e.g., 6-chloro-4-allyl-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide, 26): Feature a thiophene-fused ring instead of benzene, altering electronic properties. Exhibit potent AMPA receptor (AMPAR) modulation due to smaller ring size and substituents like allyl or cyclopropyl at position 4 . Key difference: Reduced aromaticity compared to benzo derivatives, impacting lipophilicity and binding affinity .
  • Demonstrated moderate anticancer activity but poor tuberculostatic effects . Key difference: Pyridine/quinoline rings introduce basicity, influencing solubility and cellular uptake .
Substituent Effects
  • 3-Heteroaryl groups (e.g., pyridin-2-yl in compound 6): Improve anticancer activity but reduce metabolic stability due to susceptibility to oxidation .
  • Position 7 modifications :

    • 7-Fluoro substituent : Increases electronegativity and metabolic stability compared to 7-chloro or 7-hydroxy analogues (e.g., 3-bromo-7-fluoro-5-hydroxy derivative, HR343061 ) .
    • 7-Chloro substituents (e.g., diazoxide analogues): Associated with diuretic and antihypertensive effects but shorter half-lives due to dehalogenation .

Pharmacokinetic Considerations

  • Metabolic stability : The 7-fluoro group in the target compound reduces oxidative metabolism compared to 7-hydroxy or 7-chloro derivatives (e.g., metabolite of AMPA receptor PAM ) .
  • Stereochemical stability : Saturated 3,4-dihydro derivatives (e.g., 28 ) exhibit enhanced stability over unsaturated variants, though this may reduce receptor affinity .

Biological Activity

3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS Number: 899977-04-9) is a heterocyclic compound belonging to the class of 1,2,4-benzothiadiazine 1,1-dioxides. This compound has gained attention due to its diverse biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects. This article reviews the available literature on the biological activity of this compound, emphasizing its therapeutic potential and underlying mechanisms.

The molecular formula of this compound is C14H10ClFN2O2S2C_{14}H_{10}ClFN_2O_2S_2, with a molecular weight of 356.8 g/mol. The structure includes a thioether linkage and a fluorine atom, which are critical for its biological activity.

PropertyValue
CAS Number899977-04-9
Molecular FormulaC₁₄H₁₀ClFN₂O₂S₂
Molecular Weight356.8 g/mol

Antimicrobial Activity

Research has demonstrated that compounds within the benzothiadiazine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various analogs suggest potent activity against common pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Table: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A5495.2Induction of apoptosis
MCF-73.8Inhibition of cell proliferation

Neuroprotective Effects

Recent studies have indicated that this compound may act as a positive allosteric modulator at the AMPA receptor, which is crucial for synaptic transmission and plasticity in the brain. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the benzothiadiazine scaffold. These studies highlighted the importance of substituent variations on biological activity. For example, introducing electron-withdrawing groups significantly enhanced cytotoxicity against specific cancer cell lines.

Case Study Summary:

  • Objective: To evaluate the effects of substituents on the biological activity.
  • Method: Synthesis of multiple derivatives followed by biological testing.
  • Findings: Substituents like chlorine and fluorine increased activity against cancer cells.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions. A plausible route includes:

  • Step 1: Formation of the thiadiazine core via cyclization of a substituted benzene precursor with sulfur-containing reagents under controlled conditions (e.g., reflux with phosphorus oxychloride as a catalyst) .
  • Step 2: Introduction of the 2-chlorobenzylthio group via nucleophilic substitution or thiol-ene coupling.
  • Step 3: Purification using column chromatography or recrystallization from solvents like ethanol/dichloromethane mixtures to achieve >95% purity .
    Key reagents include phosphorus oxychloride for cyclization and sodium bicarbonate for neutralization post-synthesis. Reaction progress should be monitored via TLC or HPLC .

Basic: What safety protocols are advised for handling this compound given limited toxicological data?

Methodological Answer:
Due to insufficient toxicological studies on structurally related thiadiazines, adopt the following precautions:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .
  • Waste Disposal: Treat waste with sodium bicarbonate to neutralize acidic residues before disposal .
  • Emergency Measures: In case of skin contact, wash with soap and water for 15 minutes; for eye exposure, rinse with saline solution .

Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data across similar compounds?

Methodological Answer:
To address inconsistencies:

  • Comparative Assays: Test the compound alongside analogs (e.g., 3-benzylthio or 7-chloro derivatives) under identical conditions (e.g., MTT assays on renal carcinoma cell lines) to isolate structural contributors to activity .
  • Dose-Response Analysis: Use logarithmic concentration ranges (1 nM–100 µM) to identify non-linear effects or threshold concentrations .
  • Mechanistic Studies: Employ molecular docking to compare binding affinities with target proteins (e.g., kinase enzymes) and validate via Western blotting for phosphorylation inhibition .

Advanced: What experimental framework is recommended for assessing environmental persistence and ecotoxicity?

Methodological Answer:
Adopt a tiered approach inspired by environmental fate studies:

  • Phase 1 (Lab-Scale): Measure hydrolysis half-life in aqueous buffers (pH 4–9) at 25°C and 50°C. Use LC-MS to track degradation products .
  • Phase 2 (Microcosm): Evaluate soil mobility via column leaching tests and bioaccumulation potential in Daphnia magna using OECD Test Guideline 305 .
  • Phase 3 (Field Simulation): Model partitioning coefficients (log Kow) using EPI Suite software to predict environmental distribution .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

  • NMR: Use <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., fluorine at C7, chlorobenzyl group at C3). Compare chemical shifts with computed spectra from PubChem data .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]<sup>+</sup> ~397.8 g/mol) and isotopic patterns for chlorine/fluorine .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding motifs (if single crystals are obtainable) .

Advanced: How can synthesis yield and purity be systematically optimized?

Methodological Answer:

  • DoE (Design of Experiments): Apply response surface methodology to vary reaction parameters (temperature, solvent polarity, catalyst loading).
  • In-line Analytics: Use FTIR probes to monitor intermediate formation in real-time .
  • Purification: Compare recrystallization solvents (e.g., ethanol vs. acetonitrile) using Hansen solubility parameters to maximize recovery .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Cell Lines: Test against A549 (non-small cell lung cancer) and HEK293 (renal) cells, with IC50 determination via ATP-based luminescence assays .
  • Microbial Strains: Assess antibacterial activity against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using broth microdilution per CLSI guidelines .

Advanced: How to conduct a comparative analysis of substituent effects on bioactivity?

Methodological Answer:

  • SAR Study: Synthesize derivatives with variations at the 2-chlorobenzyl and 7-fluoro positions.
  • QSAR Modeling: Use MOE or Schrödinger Suite to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
  • Cluster Analysis: Group compounds by activity profiles (e.g., PCA of IC50 values across 10 cell lines) .

Basic: What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

  • Solubility: Determine in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and water (<0.1 mg/mL) via gravimetric analysis .
  • Stability: Store at -20°C under argon; monitor degradation via HPLC over 30 days (acceptance criterion: <5% impurity) .

Advanced: How to integrate computational chemistry for mechanistic insights?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to predict binding modes with cyclooxygenase-2 (COX-2) or EGFR kinase. Validate with MD simulations (GROMACS) .
  • DFT Calculations: Compute Fukui indices to identify electrophilic/nucleophilic sites for reaction pathway predictions .

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